7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a triazolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable brominating agent, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The triazolo ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states.
Scientific Research Applications
7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an inhibitor of certain enzymes and receptors, making it a candidate for therapeutic applications.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,4-triazolo[1,5-a]pyridine: Similar in structure but lacks the methyl group at the 2nd position.
2-Methyl-1,2,4-triazolo[4,3-a]pyridine: Similar but lacks the bromine atom at the 7th position.
1,2,4-Triazolo[4,3-a]pyridine: The parent compound without any substituents.
Uniqueness
7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-10-7(12)11-3-2-5(8)4-6(11)9-10/h2-4H,1H3 |
InChI Key |
MIUVFGIZCOBBGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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